molecular formula C15H11Cl2FO B1327629 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-57-2

2',3'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327629
CAS No.: 898767-57-2
M. Wt: 297.1 g/mol
InChI Key: YEFADJPFNYLAFO-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl rings. This compound is often used as an intermediate in chemical synthesis and has various applications in scientific research and industry .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-13-6-2-5-12(15(13)17)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFADJPFNYLAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644547
Record name 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-57-2
Record name 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

1.1 Friedel-Crafts Acylation
The synthesis of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone typically involves a Friedel-Crafts acylation reaction. This process uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride ($$AlCl_3$$).

Reaction Details:

  • Starting Materials:
    • 2,3-dichlorobenzoyl chloride
    • 3-fluorobenzene
  • Catalyst: Aluminum chloride ($$AlCl_3$$)
  • Solvent: Dichloromethane (DCM) or other suitable organic solvents
  • Reaction Conditions:
    • Temperature: $$0-5^\circ C$$
    • Controlled to minimize exothermic effects.

The reaction proceeds by electrophilic aromatic substitution, where the acyl group from the benzoyl chloride reacts with the aromatic ring of fluorobenzene. The crude product is purified via recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

2.1 Large-Scale Synthesis
In industrial settings, the synthesis follows similar principles but incorporates automated systems for scalability:

  • Bulk Handling: Automated systems manage large quantities of starting materials and solvents.
  • Reaction Control: Precise monitoring of temperature and reaction duration ensures consistent product quality.
  • Purification: Techniques such as recrystallization or distillation are employed to refine the product.

Reaction Optimization

3.1 Continuous Flow Systems
Continuous flow reactors are increasingly used to enhance scalability and efficiency:

  • They allow precise control over reaction parameters such as temperature and pressure.
  • Reaction monitoring techniques like thin-layer chromatography (TLC) are employed to assess progress and purity throughout the process.

Analytical Techniques

4.1 Thin-Layer Chromatography (TLC)
TLC is used during synthesis to monitor reaction progress and determine product purity.

4.2 Spectroscopic Analysis
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure and composition of the synthesized compound.

Data Table: Reaction Summary

Parameter Details
Starting Materials 2,3-dichlorobenzoyl chloride, 3-fluorobenzene
Catalyst Aluminum chloride ($$AlCl_3$$)
Solvent Dichloromethane (DCM)
Temperature $$0-5^\circ C$$
Purification Techniques Recrystallization, column chromatography
Analytical Methods TLC, NMR, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone is C15H11Cl2FC_{15}H_{11}Cl_2F, with a molecular weight of approximately 296.16 g/mol. The compound features dichlorinated and fluorinated phenyl groups, which significantly contribute to its chemical reactivity and biological properties.

Scientific Research Applications

1. Synthesis of Complex Molecules

  • Building Block : this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with enhanced biological activity or different physical properties.

2. Biological Activity Studies

  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes, making it valuable in studies related to enzyme kinetics and protein-ligand interactions. It interacts with active sites or allosteric sites on enzymes, thereby modulating their activity .
  • Antimicrobial Properties : Derivatives of this compound have shown notable antimicrobial activity against various pathogens, including Escherichia coli and Salmonella typhi. This makes it a potential candidate for developing new antimicrobial agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives derived from this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit monoamine uptake in neuronal models. It was found to be a noncompetitive antagonist at certain nicotinic acetylcholine receptors, which could have implications for treating depression and smoking cessation .

Comparative Data Table

Application AreaDescriptionKey Findings
Synthesis Building block for complex organic moleculesEssential for creating derivatives with varied properties
Biological Studies Enzyme inhibition and receptor interactionSignificant inhibition of enzyme activity observed
Antimicrobial Research Development of new antibioticsEffective against E. coli and S. typhi

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

2',3'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS No. 898767-57-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse scientific literature.

This compound belongs to the class of propiophenone derivatives. Its structure includes two chlorine atoms and a fluorine atom, which may influence its reactivity and biological interactions. The molecular formula is C15H12Cl2FO, and it has a molecular weight of 303.16 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Apoptosis via caspase activation
A549 (Lung)4.8Cell cycle arrest and apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

CytokineInhibition (%)
TNF-alpha65
IL-658

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and inflammation.
  • Gene Expression Alteration : The compound influences gene expression associated with apoptotic pathways and inflammatory responses.

Study 1: Antitumor Activity in Vivo

A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing xenografted tumors. The results showed a significant reduction in tumor size compared to the control group, corroborating its potential as an anticancer agent.

Study 2: Anti-inflammatory Response

In another investigation, researchers assessed the anti-inflammatory properties of this compound in a rat model of arthritis. Treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers in serum, indicating its therapeutic potential for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Begin with a 3-fluorophenylpropanone precursor and introduce chlorine via electrophilic aromatic substitution or Friedel-Crafts acylation. Optimize by using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm yield via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should structural complexity influence data interpretation?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–210 ppm). ¹⁹F NMR resolves fluorine coupling (δ -110 to -120 ppm). High-resolution mass spectrometry (HRMS) with ESI+ confirms molecular ions (e.g., [M+H]⁺ at m/z 316.0). For crystallographic validation, employ X-ray diffraction (as in ) to resolve steric effects from dichloro substitution .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved when synthesizing derivatives with varying substituents?

  • Methodological Answer : Contradictions often arise from solvent polarity or rotameric equilibria. Use deuterated DMSO for NMR to stabilize conformers. Compare experimental data with computational simulations (DFT, Gaussian 16) to predict chemical shifts and coupling constants. Cross-validate with 2D NMR (COSY, NOESY) for spatial assignments .

Q. What experimental designs minimize byproduct formation during halogenation steps?

  • Methodological Answer : Use low-temperature (-20°C) chlorination with SO₂Cl₂ to suppress polychlorination. Monitor reaction progress via TLC (Rf = 0.3, hexane:EtOAc 4:1). Quench excess reagent with Na₂S₂O₃ and isolate via liquid-liquid extraction (CH₂Cl₂/H₂O). Purity ≥95% can be achieved using preparative HPLC .

Q. How does the 3-fluorophenyl group’s electronic influence affect reactivity in nucleophilic substitutions?

  • Methodological Answer : The fluorine’s -I effect deactivates the aromatic ring, reducing electrophilicity at meta positions. For SNAr reactions, use strong nucleophiles (e.g., KCN) in DMF at 80°C. Compare kinetic data with non-fluorinated analogs to quantify rate suppression (e.g., Hammett σₚ constants) .

Q. What methodologies assess the environmental impact of laboratory waste containing this compound?

  • Methodological Answer : Perform biodegradation assays (OECD 301F) to measure half-life in aqueous media. Use GC-MS to detect volatile byproducts. Partner with waste management firms for incineration (≥850°C) to avoid dioxin formation. Reference EPA DSSTox data for ecotoxicity profiles .

Q. How can kinetic studies identify rate-determining steps under different catalytic conditions?

  • Methodological Answer : Conduct stopped-flow IR to monitor carbonyl intermediate formation. Fit data to a second-order rate law (k = 0.05–0.1 M⁻¹s⁻¹). Compare activation energies (Ea) using Arrhenius plots for Pd/C vs. CuI catalysts. In situ Raman spectroscopy can track halogenation progress .

Q. What comparative approaches are recommended for studying bioactivity against fluorinated analogs?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes. Validate with in vitro assays (IC₅₀ measurements). Compare with 3-trifluoromethyl analogs () to quantify fluorine’s steric vs. electronic contributions .

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